molecular formula C12H14N4O B583151 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol CAS No. 1397693-25-2

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol

Cat. No.: B583151
CAS No.: 1397693-25-2
M. Wt: 230.271
InChI Key: DUOKVAUGAKCJDC-UHFFFAOYSA-N
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Description

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and an ethyl group, attached to a phenol moiety

Scientific Research Applications

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Future Directions

This compound and similar ones have been studied in the context of tuberculosis therapy . The folate biosynthetic pathway, which these compounds target, offers many druggable targets that have yet to be exploited in tuberculosis therapy . Multi-targeting of the folate pathway in Mycobacterium tuberculosis is associated with highly potent anti-mycobacterial activity .

Preparation Methods

The synthesis of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethyl acetoacetate and guanidine.

    Substitution Reactions: The amino groups are introduced via substitution reactions using appropriate amines.

    Coupling with Phenol: The final step involves coupling the pyrimidine derivative with phenol under specific reaction conditions, often using catalysts to facilitate the process.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino groups and phenol moiety can participate in substitution reactions with halogenated compounds, forming various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinones, reduced amines, and substituted phenols.

Mechanism of Action

The mechanism of action of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol involves its interaction with specific molecular targets and pathways. The amino groups and phenol moiety enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(17)6-4-7/h3-6,17H,2H2,1H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKVAUGAKCJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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